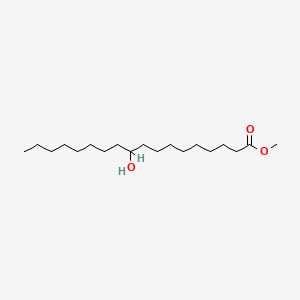

Methyl 10-hydroxystearate

Description

Properties

IUPAC Name |

methyl 10-hydroxyoctadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOMTUQOMSFPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300249 |

Source

|

| Record name | Methyl 10-hydroxystearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-01-0 |

Source

|

| Record name | Methyl 10-hydroxystearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 10-hydroxystearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery, Natural Occurrence, and Isolation of Methyl 10-Hydroxystearate: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Methyl 10-hydroxystearate (Me-10-HSA), the methyl ester of 10-hydroxystearic acid (10-HSA), is a highly valuable chiral building block used in the synthesis of bio-based polymers, specialty surfactants, and natural flavor precursors like γ-dodecalactone[1]. While traditionally viewed as a synthetic derivative, its parent acid and corresponding estolides occur naturally through the stereospecific microbial hydration of oleic acid[2]. This whitepaper explores the biological origins of Me-10-HSA, details field-proven protocols for its isolation from both microbial fermentations and environmental matrices (such as sewage scum), and establishes rigorous analytical workflows for stereochemical validation.

Discovery and Biological Origins

The biochemical transformation of unsaturated fatty acids into hydroxy fatty acids was first discovered in the early 1960s during studies on Pseudomonas strains[2]. Researchers observed that specific microbial consortia could convert oleic acid into 10-hydroxystearic acid with near-perfect regio- and stereoselectivity.

The core mechanism relies on the enzyme oleate hydratase (EC 4.2.1.53) . This enzyme catalyzes the addition of a water molecule across the cis-9 double bond of oleic acid[2]. The reaction is highly stereospecific: the enzyme's active site anchors the carboxylate group of the substrate, positioning the double bond such that water addition occurs exclusively to yield the (R)-enantiomer, (R)-10-hydroxystearic acid[3]. When this natural acid is esterified with methanol, it yields Methyl (R)-10-hydroxystearate.

Microbial hydration of oleic acid and subsequent esterification to Methyl 10-hydroxystearate.

Natural Occurrence in Environmental Matrices

Beyond controlled fermentations, 10-HSA and its oligomeric forms (estolides) occur naturally in complex environmental matrices, most notably in primary sewage sludge and scum[4]. In municipal wastewater treatment plants, ubiquitous bacteria metabolize dietary and industrial lipid waste. The bacterial oleate hydratases convert free oleic acid into 10-HSA.

Due to the high concentration of lipids and varying pH in these environments, the hydroxyl group of one 10-HSA molecule often reacts with the carboxyl group of another, forming estolides (oligomeric fatty acid esters)[1]. These estolides act as a robust, naturally occurring reservoir of 10-HSA. By subjecting these environmental lipids to transesterification, researchers can directly isolate Me-10-HSA, providing a sustainable, non-edible feedstock for high-value biochemicals[4].

Experimental Protocols: Isolation and Synthesis

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are selected.

Protocol A: Valorization and Extraction from Sewage Scum

This protocol leverages the chemical activation of environmental lipids followed by Lewis acid-catalyzed transesterification[1].

Rationale for Catalyst Choice: Sewage scum contains a heterogeneous mixture of free fatty acids (FFAs), calcium soaps, and estolides[4]. Traditional alkaline catalysts (like NaOH) would cause rapid saponification of the FFAs, halting the reaction. Aluminum chloride hexahydrate (AlCl₃·6H₂O) is utilized because it acts as a moisture-tolerant Lewis acid that simultaneously esterifies FFAs and cleaves the ester bonds of estolides into methyl esters[1].

Step-by-Step Workflow:

-

Lipid Recovery & Activation: Collect sewage scum and treat with formic acid to chemically activate the matrix, converting calcium soaps into free fatty acids[4]. Extract the crude lipids using an organic solvent (e.g., hexane).

-

Transesterification: Transfer the crude lipid extract (containing ME and estolides) into a reactor. Add methanol in a 1:10 molar ratio (lipid to methanol) and 5% wt AlCl₃·6H₂O as the catalyst[1].

-

Reaction Conditions: Stir the mixture at 70 °C for 2 hours. This mild condition prevents the thermal degradation of the secondary hydroxyl group on the 10-HSA backbone[4].

-

Phase Separation: Cool the mixture to 25 °C. A biphasic system will form: an upper methanol/catalyst layer and a lower oily phase containing the Fatty Acid Methyl Esters (FAMEs) and Me-10-HSA[4].

-

Vacuum Distillation: Isolate the lower phase and subject it to vacuum distillation. Collect the highly purified Me-10-HSA fraction at 180–200 °C under 50 ± 5 mmHg[4].

Workflow for the extraction and isolation of Me-10-HSA from sewage scum.

Protocol B: Microbial Synthesis via Lactobacillus rhamnosus

For highly controlled, enantiopure synthesis, whole-cell biocatalysis is preferred[3].

-

Inoculation: Culture Lactobacillus rhamnosus (ATCC 53103) in MRS broth under anaerobic conditions at 37 °C[3].

-

Substrate Feeding: During the early exponential growth phase, add oleic acid (5 g/L) to the fermentation broth[3].

-

Harvesting & Extraction: After 48 hours, acidify the broth to pH 2 using 6N HCl to protonate the newly formed 10-HSA, rendering it lipophilic. Extract with ethyl acetate.

-

Esterification: React the purified 10-HSA with diazomethane (CH₂N₂) in diethyl ether at 0 °C to quantitatively yield Methyl 10-hydroxystearate[3].

Analytical Validation: Stereochemical Purity

Because the physical and biological properties of Me-10-HSA depend heavily on its chirality, determining the enantiomeric excess (ee) is a critical quality control step. Gas Chromatography (GC) or standard NMR cannot differentiate enantiomers without a chiral resolving agent.

Derivatization with (S)-(+)-O-acetylmandelic acid: By reacting Me-10-HSA with a chiral derivatizing agent, the enantiomers are converted into diastereomers, which possess distinct physicochemical properties and NMR chemical shifts[5].

-

Coupling Reaction: Dissolve 1 equivalent of Me-10-HSA in anhydrous dichloromethane (DCM). Add 1.2 equivalents of (S)-(+)-O-acetylmandelic acid, 1.2 equivalents of dicyclohexylcarbodiimide (DCC) as the coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP)[5].

-

Incubation: Stir at room temperature for 2–4 hours. The DCC facilitates the esterification between the C10-hydroxyl group of Me-10-HSA and the mandelic acid derivative, precipitating dicyclohexylurea as a byproduct[5].

-

NMR Analysis: Filter the mixture and analyze via ¹H-NMR. The methyl ester signals for the (R)- and (S)-diastereomers will resolve into two distinct singlets at 3.66 ppm and 3.67 ppm , respectively[2]. The integration of these peak areas directly yields the isomeric ratio and enantiomeric excess[2].

Quantitative Data Summary

The table below synthesizes the expected yields, purity, and stereochemical data based on the isolation method utilized.

| Source / Method | Catalyst / Enzyme | Target Product | Purity (%wt) | Enantiomeric Excess (ee%) | Primary Impurities |

| Sewage Scum (Waste) | AlCl₃·6H₂O / Methanol | Me-10-HSA | 80 – 85% (Post-Distillation) | > 92% (R-enantiomer) | FAMEs, Methyl Estolides |

| Primary Sludge | HCl / Methanol | Me-10-HSA | ~ 80% | > 90% (R-enantiomer) | Mineral Oils, Waxes |

| L. rhamnosus (ATCC 53103) | Oleate Hydratase | 10-HSA → Me-10-HSA | > 98% (Post-Extraction) | > 95% (R-enantiomer) | Unreacted Oleic Acid |

| Pseudomonas sp. | Oleate Hydratase | 10-HSA → Me-10-HSA | > 95% | 64 – 76% (R-enantiomer) | 10(S)-hydroxystearic acid |

Data aggregated from environmental lipid recovery studies and microbial hydration assays[1],[4],[5],[3].

References

-

A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum Source: National Research Council (CNR) / Water Research Institute (IRSA) URL:[Link]

-

Energy Recovery from Municipal Sewage Sludge: An Environmentally Friendly Source for the Production of Biochemicals Source: MDPI URL:[Link]

-

Stereospecificity of Microbial Hydrations of Oleic Acid to 10-Hydroxystearic Acid Source: ASM Journals (Applied and Environmental Microbiology) URL:[Link]

-

New insights on the baker's yeast-mediated hydration of oleic acid Source: ResearchGate URL:[Link]

-

Use of Lactobacillus rhamnosus (ATCC 53103) as Whole-Cell Biocatalyst for the Regio- and Stereoselective Hydration of Oleic, Linoleic, and Linolenic Acid Source: ResearchGate URL:[Link]

Sources

Methyl 10-Hydroxystearate: A Technical Guide on Physicochemical Profiling, Synthesis, and Stereochemical Characterization

As the demand for sustainable oleochemicals and bio-based pharmaceutical excipients accelerates, Methyl 10-hydroxystearate (CAS: 2380-01-0) has emerged as a critical chiral building block. Structurally defined as the methyl ester of 10-hydroxyoctadecanoic acid, this molecule features an 18-carbon saturated aliphatic chain interrupted by a secondary hydroxyl group at the C10 position. This specific structural motif dictates its unique thermodynamic behavior, self-assembly properties, and utility in advanced synthetic applications.

This whitepaper provides an in-depth analysis of its physicochemical properties, outlines field-proven synthesis and biotransformation workflows, and details the analytical protocols required for rigorous stereochemical validation.

Physicochemical Profiling and Structural Causality

The physical state and thermal properties of methyl 10-hydroxystearate are fundamentally governed by its C10 hydroxyl group. Unlike its non-hydroxylated analog (methyl stearate), the hydroxyl moiety introduces strong intermolecular hydrogen bonding. This disrupts the uniform van der Waals packing of the lipid tails, significantly altering its crystallization dynamics while simultaneously elevating its boiling point and viscosity.

These properties make it an exceptional candidate for the synthesis of complex estolides (oligomeric esters) and specialty biolubricants that require high flash points and shear stability[1].

Quantitative Physicochemical Data

| Property | Value | Method / Condition |

| IUPAC Name | Methyl 10-hydroxyoctadecanoate | N/A |

| CAS Registry Number | 2380-01-0 | N/A |

| Molecular Formula | C19H38O3 | N/A |

| Molecular Weight | 314.50 g/mol | N/A |

| Density | 0.915 g/cm³ | Standard ambient temperature[2] |

| Boiling Point | 400 ºC | At 760 mmHg[2] |

| Flash Point | 147.6 ºC | Closed cup[2] |

Synthesis and Biotransformation Workflows

The production of methyl 10-hydroxystearate relies on two primary pathways: the chemoenzymatic hydration of oleic acid and the chemical transesterification of waste-derived estolides.

Pathway A: Chemoenzymatic Hydration

Purely chemical oxidation of unsaturated fatty acids often yields a racemic mixture of non-specific positional isomers. To achieve high regioselectivity and stereospecificity, microbial biotransformation is employed. Oleate hydratase enzymes from strains such as Pseudomonas sp. or Nocardia specifically target the

Figure 1: Chemoenzymatic synthesis pathway of Methyl 10-hydroxystearate from oleic acid.

Pathway B: Waste Valorization via Acidic Transesterification

Recent1 demonstrate the extraction of methyl estolides from wastewater lipids. These estolides are cleaved and transesterified to produce methyl 10-hydroxystearate[1].

Protocol: Acid-Catalyzed Transesterification of Estolides

Causality: Aluminum chloride hexahydrate (

-

Substrate Preparation: Isolate the methyl estolide fraction from the crude lipid feedstock via preliminary distillation.

-

Catalytic Cleavage: Dissolve the estolides in anhydrous methanol. Add

and a catalytic volume of HCl. -

Reflux: Heat the mixture under continuous reflux for 4–6 hours to completely cleave the inter-ester bonds of the estolide oligomers.

-

Extraction: Quench the reaction with water, extract the organic phase using ethyl acetate, and dry over anhydrous

. -

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (3:1, v/v) mobile phase. The disappearance of the baseline estolide streak and the emergence of a major spot at

confirms the successful conversion to methyl 10-hydroxystearate[4].

Analytical Characterization & Stereochemical Validation

Because methyl 10-hydroxystearate contains a chiral center at C10, distinguishing between the (R) and (S) enantiomers is critical—especially when the compound is intended as a precursor for stereospecific flavorings like

Standard NMR spectroscopy cannot distinguish enantiomers in an achiral environment. Therefore, a chiral derivatization strategy is required. By covalently attaching a chiral resolving agent, the enantiomers are converted into diastereomers. Diastereomers possess distinct physicochemical properties and unique NMR chemical shifts, allowing for the precise integration and quantification of enantiomeric excess (ee%)[3].

Figure 2: Analytical workflow for determining the stereochemical purity via NMR.

Protocol: Stereochemical Purity Determination via NMR Causality: (S)-(+)-O-acetylmandelic acid is utilized as the chiral derivatizing agent. The bulky aromatic ring of the mandelate group induces differential magnetic shielding on the adjacent lipid protons depending on the (R) or (S) configuration of the C10 chiral center, splitting the proton signals[3].

-

Reagent Assembly: Dissolve 10 mg (approx. 32

mol) of methyl 10-hydroxystearate in 300 -

Coupling Reaction: Add 1.2 equivalents of (S)-(+)-O-acetylmandelic acid, followed by 1.5 equivalents of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[5]. Stir the mixture in an ice bath, then allow it to reach room temperature over 2 hours[3].

-

Purification: Filter the reaction mixture to remove the insoluble white dicyclohexylurea byproduct[3]. Wash the filtrate sequentially with 1N HCl, saturated

, and brine[5]. -

Self-Validation (FTIR): Prior to NMR, analyze a drop of the product via ATR-FTIR. The complete disappearance of the broad O-H stretch (

) validates that 100% of the hydroxyl groups have been esterified. -

NMR Acquisition & Analysis: Evaporate the solvent, reconstitute the sample in

, and acquire a high-resolution

Industrial and Pharmaceutical Applications

-

Advanced Biolubricants: The C10 hydroxyl group allows methyl 10-hydroxystearate to undergo oligomerization into estolides. These bio-based lubricants exhibit superior cold-flow properties, high viscosity indices, and excellent biodegradability compared to petroleum-derived alternatives[1].

-

Flavor and Fragrance Precursors: The microbially derived (R)-enantiomer is the direct natural precursor to

-(R)-dodecalactone, a high-value aroma compound heavily utilized in the food and fragrance industries[1]. -

Drug Development & Lipidomics: In pharmaceutical sciences, functionalized long-chain fatty acids like methyl 10-hydroxystearate are utilized to probe self-assembly behaviors in lipid nanoparticle (LNP) formulations and serve as standards in lipidomic profiling[5].

References

- Source: chemsrc.

- A Novel and Efficient Method for the Synthesis of Methyl (R)

- Source: benchchem.

- Source: asm.

- Source: asm.

Sources

Biocatalytic Valorization of Methyl 10-Hydroxystearate: A Technical Guide to γ-(R)-Dodecalactone Synthesis

γ-Dodecalactone is a high-value chiral lactone widely utilized in the flavor, fragrance, and pharmaceutical industries for its distinctive peach and strawberry olfactory notes. While traditional chemical synthesis yields racemic mixtures, advanced biocatalytic routes leveraging microbial β-oxidation provide exclusive access to the enantiopure γ-(R)-dodecalactone.

Methyl 10-hydroxystearate (Me-10-HSA)—often derived from the transesterification of estolides or the hydration of oleic acid—serves as a highly stable, efficient C18 precursor for this pathway. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for the bioconversion of Me-10-HSA into γ-(R)-dodecalactone.

Mechanistic Pathway and Stereochemical Conservation

The bioconversion of Methyl (R)-10-hydroxystearate to γ-(R)-dodecalactone relies on the peroxisomal β-oxidation machinery of oleaginous yeasts (e.g., Waltomyces lipofer, Yarrowia lipolytica). The process follows a highly conserved biochemical cascade ():

-

Hydrolysis : Me-10-HSA is first hydrolyzed by intracellular or extracellular esterases to yield free (R)-10-hydroxystearic acid (10-HSA).

-

β-Oxidation : The 10-HSA is activated to its CoA thioester and undergoes three successive cycles of β-oxidation. Each cycle cleaves a two-carbon acetyl-CoA unit, progressively shortening the C18 chain to a C12 intermediate.

-

Lactonization : The resulting 4-hydroxydodecanoic acid undergoes spontaneous or enzymatically driven intramolecular esterification (lactonization) in acidic to neutral conditions, yielding γ-(R)-dodecalactone.

Causality of Stereoconservation : The stereocenter at C10 of the stearate precursor is perfectly conserved at the C4 position of the resulting dodecanoic acid. Because the β-oxidation machinery exclusively attacks the carboxyl end of the fatty acid chain, the distal chiral hydroxyl group remains untouched, ensuring the final lactone retains the biologically active (R)-configuration ().

Fig 1: Metabolic cascade converting Methyl (R)-10-hydroxystearate to γ-(R)-dodecalactone.

Biocatalyst Engineering: The Permeabilization Paradigm

A critical bottleneck in whole-cell biotransformation is the cellular membrane barrier. The yeast cell wall limits the uptake of bulky, hydrophobic precursors like Me-10-HSA and traps the cytotoxic lactone product intracellularly, leading to premature cell death and low yields.

Expertise in Causality : To overcome this mass-transfer limitation, cell permeabilization using surfactants (e.g., Triton X-100) and alcohols is employed. Permeabilization selectively extracts membrane lipids, creating microscopic pores. This facilitates bidirectional mass transfer—allowing the C18 substrate to flood the peroxisomes while enabling the rapid efflux of the toxic C12 lactone—without denaturing the internal β-oxidation enzymes. This engineering step has been shown to increase lactone productivity by nearly four-fold ().

Standardized Experimental Protocol

The following protocol integrates substrate preparation, biotransformation, and chiral validation to form a self-validating system . Every step includes internal checks to ensure reproducibility, high yield, and strict enantiomeric excess (ee).

Step 1: Substrate Preparation & Hydrolysis Validation

-

Action : Obtain Methyl (R)-10-hydroxystearate (purity >95%, ee >92%). If the chosen yeast strain lacks robust extracellular esterase activity, pre-hydrolyze Me-10-HSA using Candida antarctica lipase B (CALB) in a biphasic aqueous/organic system.

-

Self-Validation : Monitor the hydrolysis via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. Complete disappearance of the ester spot confirms readiness for biotransformation.

Step 2: Biocatalyst Permeabilization

-

Action : Cultivate Waltomyces lipofer in YPD medium until the late exponential phase (OD600 ≈ 15). Harvest cells by centrifugation (4,000 × g, 10 min).

-

Action : Resuspend the cell pellet (30 g/L dry weight) in 0.7 M Tris buffer (pH 6.5) containing 50% ethanol for 15 minutes at room temperature. Follow immediately with 0.5% Triton X-100 treatment for 30 minutes. Wash twice with Tris buffer to remove residual surfactant.

Step 3: Biotransformation Workflow

-

Action : In a 2 L baffled bioreactor, combine 0.7 M Tris buffer (pH 6.5), 0.05% (wt/vol) Tween 80 (to emulsify the hydrophobic substrate), 30 g/L permeabilized cells, and 60 g/L of the precursor.

-

Action : Incubate at 35°C with 200 rpm agitation and 1 vvm aeration for 30–48 hours.

-

Causality : The pH is strictly maintained at 6.5. This specific pH balances the optimal activity of the peroxisomal β-oxidation enzymes while preventing the premature, non-enzymatic opening of the lactone ring, which occurs at highly alkaline pH levels.

Step 4: Extraction and Stereochemical Validation

-

Action : Terminate the reaction by acidifying the broth to pH 3.0 using 1 M HCl.

-

Causality : Acidification serves a dual purpose: it halts cellular metabolism and thermodynamically drives the equilibrium from the open-chain 4-hydroxydodecanoic acid entirely toward the closed-ring γ-dodecalactone.

-

Action : Extract with an equal volume of ethyl acetate. Analyze via GC-MS for total yield.

-

Self-Validation : Subject the purified extract to Chiral-phase HPLC (e.g., using a Chiralcel OD-H column). The presence of a single peak corresponding to the (R)-enantiomer validates the stereochemical integrity of the entire workflow.

Fig 2: Biocatalytic workflow for γ-(R)-dodecalactone synthesis using engineered yeast cells.

Quantitative Data & Yield Optimization

The efficiency of lactone production is highly dependent on the microbial strain and the physical state of the cell wall. Table 1 summarizes the dramatic impact of cell permeabilization on overall yield and conversion efficiency, establishing permeabilized W. lipofer as the current gold standard for this bioconversion (; ).

Table 1: Comparative Yields of γ-Dodecalactone Production via Microbial β-Oxidation

| Microbial Strain | Precursor / Substrate | Cellular Treatment | Max Yield (g/L) | Molar Conversion (%) |

| Waltomyces lipofer | 10-HSA (60 g/L) | Permeabilized (Triton X-100) | 46.0 | 76.0 |

| Waltomyces lipofer | 10-HSA (60 g/L) | Non-permeabilized (Wild-type) | 12.0 | 21.0 |

| Yarrowia lipolytica | 10-HSA (14.4 g/L) | Wild-type | 3.5 | 24.3 |

| Mortierella isabellina | Dodecanoic acid (19.2 g/L) | Wild-type | 4.1 | 21.4 |

| Micrococcus luteus | Oleic acid (One-pot) | Wild-type | 0.76 | < 10.0 |

Note: The theoretical molar yield of 10-HSA to γ-dodecalactone can exceed 100% in some whole-cell systems due to the concurrent recycling of cleaved acetic acid into de novo fatty acid synthesis, which subsequently undergoes β-oxidation.

References

-

An, J. U., Joo, Y. C., & Oh, D. K. (2013). "New biotransformation process for production of the fragrant compound γ-dodecalactone from 10-hydroxystearate by permeabilized Waltomyces lipofer cells." Applied and Environmental Microbiology, 79(8), 2636-2641. URL:[Link]

-

di Bitonto, L., D'Ambrosio, V., & Pastore, C. (2021). "A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum." Water, 13(11), 1484. URL:[Link]

-

Wróblewska, E. B., et al. (2020). "Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus." Molecules, 25(13), 3024. URL:[Link]

-

Piegza, M., et al. (2025). "Valorization of Oil Cakes in Two-Pot Lactone Biosynthesis Process." Foods, 14(2), 187. URL:[Link]

Bio-Engineering the Lipidome: A Technical Guide to Natural Hydroxy Fatty Acids and Estolides

Executive Summary: The Functional Lipid Renaissance

Hydroxy fatty acids (HFAs) and their oligomeric counterparts, estolides, represent a distinct class of functional lipids characterized by superior viscosity, oxidative stability, and unique biological activity. Unlike standard triacylglycerols, the presence of a hydroxyl group (

This guide moves beyond basic definitions to provide an actionable technical framework for the isolation, biosynthesis, and enzymatic polymerization of these lipids, specifically targeting applications in drug delivery (permeation enhancers) and green pharmaceuticals.

Natural Reservoirs: Mapping the Source

While castor oil is the industrial standard for HFAs, reliance on a single source limits structural diversity. Modern lipid research focuses on alternative plant sources and microbial cell factories that yield HFAs with unique regiochemistry (e.g., 10-hydroxy vs. 12-hydroxy).

Table 1: Comparative Profile of Natural HFA Sources

| Source Category | Organism | Primary HFA | Regiochemistry | Typical Yield / Content |

| Plant (Commercial) | Ricinus communis (Castor) | Ricinoleic Acid | 12-OH, | ~90% of seed oil |

| Plant (Emerging) | Physaria fendleri (Lesquerella) | Lesquerolic Acid | 14-OH, | 55–60% of seed oil |

| Plant (Niche) | Heliophila amplexicaulis | 9-OH-Stearic Acid | 9-OH | ~15% of seed oil |

| Microbial (Bacterial) | Stenotrophomonas maltophilia | 10-Hydroxystearic Acid (10-HSA) | 10-OH (Saturated) | >40 g/L (Bioconversion) |

| Microbial (Fungal) | Claviceps purpurea | Ricinoleic Acid | 12-OH, | Variable (Strain dependent) |

| Estolide Source | Sebastiana commersoniana | Tetra-estolide TAGs | Oligomeric | Trace to moderate |

Technical Insight: The regiochemistry of the hydroxyl group dictates the physical properties of the resulting estolide. 10-HSA (microbial) forms estolides with higher pour points compared to the kinked, unsaturated structure of ricinoleic acid derivatives.

Biosynthetic Mechanisms

Understanding the enzymatic origin of HFAs is critical for optimizing yields in recombinant systems. Two distinct pathways exist: the oxidative hydroxylation found in plants and the hydration pathway found in bacteria.

Mechanistic Divergence

-

Plant Pathway (Oxidative): Utilizes

and NADPH-dependent fatty acid hydroxylases (e.g., FAH12). This reaction typically occurs on phosphatidylcholine (PC) substrates, requiring subsequent cleavage to release the free HFA. -

Microbial Pathway (Hydration): Utilizes Oleate Hydratases (OhyA).[1][2][3][4][5] This is a redox-neutral addition of water across a cis-double bond. It is highly efficient and requires no expensive cofactors like NADPH, making it ideal for industrial scale-up.

Diagram 1: Biosynthetic Logic of HFAs and Estolides

Caption: Divergent pathways for HFA synthesis. Plants utilize oxidative hydroxylation (FAH12), while microbes utilize cofactor-independent hydration (OhyA).

Technical Workflow 1: Microbial Biotransformation of Oleic Acid

Objective: High-yield production of 10-Hydroxystearic Acid (10-HSA) using recombinant E. coli.

This protocol avoids the limitations of plant extraction (seasonality, complex purification) by using a self-validating whole-cell biocatalyst system.

Reagents & Equipment

-

Strain: E. coli BL21 (DE3) expressing Stenotrophomonas maltophilia oleate hydratase (OhyA).

-

Substrate: Technical grade Oleic Acid (>90%).

-

Emulsifier: Tween 80 or Tween 40.

-

Buffer: 50 mM Tris-HCl (pH 6.5).

Step-by-Step Protocol

-

Inoculum Preparation: Cultivate recombinant E. coli in LB broth with appropriate antibiotic at 37°C until

reaches 0.6–0.8. Induce with 0.1 mM IPTG and incubate at 20°C for 16 hours to prevent inclusion body formation. -

Biocatalyst Preparation:

-

Harvest cells by centrifugation (4,000

g, 10 min). -

Resuspend cells in 50 mM Tris-HCl (pH 6.5) to a high cell density (20–40 g wet weight/L).

-

Critical Checkpoint: Ensure pH is strictly maintained at 6.5. Higher pH (>7.5) favors the reverse reaction (dehydration).

-

-

Biotransformation Reaction:

-

Add Oleic Acid (30–50 g/L) and Tween 80 (0.05% w/v) to the cell suspension.

-

Incubate at 30–35°C with agitation (200 rpm).

-

Reaction Time: 4–8 hours.[2]

-

-

Product Recovery:

-

Acidify reaction mixture to pH 2.0 using 6M HCl to protonate the fatty acids (facilitating extraction).

-

Extract twice with an equal volume of Ethyl Acetate.

-

Evaporate solvent under vacuum.

-

-

Validation:

-

Analyze via GC-MS (silylation with BSTFA). 10-HSA appears as a distinct peak with a mass shift corresponding to the hydrated adduct (+18 Da relative to oleic, accounting for derivatization).

-

Technical Workflow 2: Enzymatic Synthesis of Estolides

Objective: Synthesis of defined estolide oligomers from HFAs using Lipase catalysis.

Chemical synthesis (using

Protocol

-

Substrate Loading: Mix Ricinoleic Acid or 10-HSA with a capping fatty acid (e.g., Oleic Acid) in a 1:1 to 5:1 molar ratio, depending on desired chain length (Estolide Number, EN).

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) at 4–5% (w/w) of total substrate mass.

-

Reaction Conditions:

-

Temperature: 60°C (Optimal for CAL-B stability and substrate viscosity reduction).

-

Pressure: Apply vacuum (5–10 mbar) continuously.

-

Causality: The vacuum is non-negotiable. It removes the water byproduct of esterification, driving the equilibrium toward polymerization (Le Chatelier’s principle). Without vacuum, conversion stalls at dimers.

-

-

Purification:

-

Filter the mixture to recover the immobilized enzyme (reusable).

-

Remove unreacted free fatty acids via molecular distillation (short-path distillation) at 180°C / 0.01 mbar.

-

Diagram 2: Enzymatic Estolide Synthesis Workflow

Caption: Workflow for lipase-mediated estolide synthesis. Vacuum application is the critical control point for polymerization.

Applications in Drug Development[7]

The unique architecture of estolides—a hydrophobic backbone with internal ester linkages—mimics endogenous lipids while offering enhanced stability.

-

Permeation Enhancers: Estolides of medium-chain length can temporarily disrupt the stratum corneum lipid bilayer, enhancing transdermal drug delivery without the irritation associated with solvent-based enhancers.

-

FAHFAs (Fatty Acid Esters of Hydroxy Fatty Acids): A subclass of estolides recently identified as endogenous signaling lipids with potent anti-diabetic and anti-inflammatory properties.[6] Synthetic analogs are currently being investigated as therapeutic agents for metabolic syndrome.

-

Lipid Nanoparticles (LNPs): Estolides are being explored as ionizable lipid components in LNPs for mRNA delivery, offering improved endosomal escape profiles due to their hydrolysis-sensitive internal ester bonds.

References

-

Kim, K.R.[2] & Oh, D.K. (2013).[1][2] Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes.[3][4][5] Biotechnology Advances, 31(8), 1473–1485. Link

-

Isbell, T.A. & Cermak, S.C. (2002).[7] Synthesis of triglyceride estolides from lesquerella and castor oils.[8] Journal of the American Oil Chemists' Society, 79, 1227–1233. Link

-

Yore, M.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[6] Cell, 159(2), 318–332. Link

-

Cermak, S.C., et al. (2011).[7] Synthesis and physical properties of estolides from lesquerella and castor fatty acids. Industrial Crops and Products, 34(3), 1390-1396. Link

-

Joo, Y.C., et al. (2012). Production of 10-hydroxystearic acid from oleic acid by whole cells of recombinant Escherichia coli containing oleate hydratase from Stenotrophomonas maltophilia.[1][3][4] Journal of Biotechnology, 161(3), 336-340. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sustainable Biotransformation of Oleic Acid to 10-Hydroxystearic Acid by a Recombinant Oleate Hydratase from Lactococcus garvieae [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Production of 10-hydroxystearic acid from oleic acid by whole cells of recombinant Escherichia coli containing oleate hydratase from Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Antiproliferative Activity of Hydroxystearic Acid Regioisomers: A Technical Guide

The following technical guide details the antiproliferative activity of hydroxystearic acid (HSA) regioisomers. It synthesizes structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for researchers in oncology and lipid signaling.

Executive Summary

Hydroxystearic acids (HSAs) are endogenous bioactive lipids derived from the peroxidation of stearic acid or hydration of unsaturated fatty acids. While historically utilized in industrial applications (lubricants, surfactants), recent chemical biology research has identified specific regioisomers—particularly 5-HSA, 7-HSA, and 9-HSA —as potent antiproliferative agents against human cancer cell lines.

This guide delineates the critical Structure-Activity Relationship (SAR) governing their efficacy, the molecular mechanisms driving cell cycle arrest (specifically HDAC inhibition), and the validated protocols required to assess their therapeutic potential.

Chemical Biology & Structure-Activity Relationship (SAR)

The antiproliferative potency of HSAs is strictly regiospecific. The position of the hydroxyl (-OH) group on the C18 aliphatic chain determines the molecule's ability to interact with nuclear targets such as Histone Deacetylases (HDACs).

The "Odd-Even" Paradigm

Recent comparative studies indicate a distinct preference for odd-numbered positions for maximal biological activity.

-

High Potency: 5-HSA, 7-HSA, 9-HSA.[1]

-

Low/No Potency: 8-HSA, 10-HSA, 12-HSA.

7-HSA has emerged as the most potent isomer across multiple cell lines, often outperforming the well-studied 9-HSA.[1] Conversely, 8-HSA is biologically inert in this context, suggesting that the steric environment at even-numbered carbons prevents necessary protein-ligand docking.

Visualization: Regioisomer Potency Map

The following diagram illustrates the critical carbon positions on the stearic acid backbone and their corresponding biological activity.

[1]

Mechanistic Pathways

The antiproliferative effect is not merely cytotoxic but cytostatic, driven by specific molecular interventions.

9-HSA: The HDAC Inhibition Pathway

The best-characterized mechanism is that of 9-hydroxystearic acid (9-HSA) .[2][3] It functions as an endogenous inhibitor of Histone Deacetylase 1 (HDAC1).[3][4]

-

HDAC Inhibition: 9-HSA binds to the catalytic site of HDAC1.[3]

-

Histone Hyperacetylation: Inhibition prevents the deacetylation of histones, altering chromatin structure.

-

p21(WAF1) Upregulation: The open chromatin state facilitates the transcription of CDKN1A (the gene encoding p21), independent of p53 status.

-

G0/G1 Arrest: Elevated p21 inhibits Cyclin-Dependent Kinases (CDKs), halting the cell cycle at the G0/G1 phase.

5-HSA: Motility and Morphology

Unlike 9-HSA, 5-HSA exhibits a dual mechanism.[5] In addition to reducing proliferation, it significantly alters cell motility parameters (displacement, speed, and directionality), as observed via quantitative phase imaging (ptychography).[1][5][6] This suggests potential utility in preventing metastasis.

[7]

Quantitative Data Summary

The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) for key isomers across varying cancer cell lines. Note the superior potency of 7-HSA.

| Regioisomer | HT29 (Colon) | HeLa (Cervical) | MCF7 (Breast) | PC3 (Prostate) | Activity Status |

| 7-HSA | 14.7 µM | 26.6 µM | 21.4 µM | 24.3 µM | Highly Potent |

| 5-HSA | ~25 µM | 22.1 µM | Active | Active | Potent |

| 9-HSA | ~40-50 µM | Active | Active | Active | Moderate |

| 11-HSA | >50 µM | Weak | 35.8 µM | Weak | Weak |

| 8-HSA | No Effect | No Effect | No Effect | No Effect | Inactive |

| 10-HSA | Weak | Weak | Weak | Weak | Inactive/Weak |

Data synthesized from Calonghi et al. (2022) and related SAR studies.

Experimental Framework

To replicate these findings or evaluate new derivatives, the following validated protocols should be employed.

Protocol A: Synthesis of HSA Regioisomers (General Route)

Note: Specific enantiomers (R/S) require chiral synthesis or enzymatic resolution.

-

Starting Material: Use high-purity unsaturated fatty acids (e.g., Oleic acid for 9,10-derivatives).

-

Epoxidation: React with formic acid and hydrogen peroxide (30%) to form the epoxide.

-

Hydrolysis: Acidic hydrolysis of the epoxide yields the dihydroxy compound.

-

Reduction/Separation: For monohydroxy variants, specific reduction or microbial hydration (e.g., using Pseudomonas sp. for 10-HSA) is required.

-

Purification: Silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

Protocol B: Cell Viability Assay (MTT)

This assay measures metabolic activity as a proxy for viability.[8]

-

Seeding: Plate cells (e.g., HT29) at

cells/well in 96-well plates. Allow adherence for 24h. -

Treatment: Dissolve HSA isomers in DMSO (ensure final DMSO < 0.5%). Treat cells with serial dilutions (1–100 µM) for 72h.

-

MTT Addition: Add MTT reagent (0.5 mg/mL final conc.) and incubate for 3-4h at 37°C.

-

Solubilization: Remove medium. Add DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

To confirm the G0/G1 arrest mechanism.

-

Treatment: Treat cells with IC50 concentration of the HSA isomer for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash cells and resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

-

Analysis: Analyze DNA content using a flow cytometer. G0/G1 arrest will appear as an increased peak in the G1 channel relative to control.

References

-

Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines Source: Calonghi, N. et al. (2022). Molecules. URL:[Link] Significance: Primary source for the comparative activity of 5, 7, 9, and 11-HSA.

-

9-Hydroxystearic acid upregulates p21(WAF1) in HT29 cancer cells Source: Calonghi, N. et al. (2004). Biology of the Cell. URL:[Link] Significance: Establishes the p21-dependent mechanism of action for 9-HSA.

-

Mechanism and stereoselectivity of HDAC I inhibition by (R)-9-hydroxystearic acid in colon cancer Source: Parolin, C. et al. (2012). Biochimica et Biophysica Acta. URL:[Link] Significance: Confirms HDAC1 as the molecular target and the importance of stereochemistry.

-

Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells Source: Cappadone, C. et al. (2019). Molecules. URL:[Link] Significance:[1][4][6][8][9][10][11][12][13] Details synthetic routes and derivative testing.

-

Unprecedented Behavior of (9R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle Source: Busi, A. et al. (2019). Molecular Pharmaceutics. URL:[Link] Significance: Explores delivery methods and enhanced S-phase arrest with nanoparticles.

Sources

- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | HSA-nanobinders crafted from bioresponsive prodrugs for combined cancer chemoimmunotherapy–an in vitro exploration [frontiersin.org]

- 10. Anti-proliferative activity of oral anti-hyperglycemic agents on human vascular smooth muscle cells: thiazolidinediones (glitazones) have enhanced activity under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Acid-Catalyzed Synthesis of Methyl 10-Hydroxystearate: A Comprehensive Protocol and Mechanistic Guide

Application Context & Rationale

Methyl 10-hydroxystearate (Me-10-HSA) is a high-value oleochemical intermediate utilized extensively in the synthesis of advanced biolubricants, cosmetics, and as a direct precursor for γ-dodecalactone—a critical flavor and fragrance compound1[1]. The stereospecific starting material, (R)-10-hydroxystearic acid (10-HSA), is typically sourced via the highly enantioselective microbial hydration of oleic acid using enzymes like Lactobacillus rhamnosus oleate hydratase2[2], or recovered from municipal sewage scum3[3].

To convert 10-HSA into its methyl ester, researchers rely on acid-catalyzed Fischer esterification. This application note details the mechanistic causality, optimized reaction parameters, and a self-validating experimental workflow to achieve >98% conversion while preserving the integrity of the secondary hydroxyl group.

Mechanistic Causality: The Fischer Esterification

The transformation of 10-HSA to Me-10-HSA is driven by an acid-catalyzed nucleophilic acyl substitution.

-

Role of the Solvent/Reactant: Methanol is employed in a large molar excess (typically a 1:20 ratio of fatty acid to alcohol). According to Le Chatelier's principle, this massive excess is the primary causal factor that drives the reversible equilibrium forward toward the ester product.

-

Role of the Catalyst: The acid catalyst protonates the carbonyl oxygen of 10-HSA, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by methanol.

Fig 1: Mechanistic pathway of the acid-catalyzed Fischer esterification of 10-hydroxystearic acid.

Catalyst Efficacy & Reaction Parameters

Historically, homogeneous mineral acids (like HCl or H₂SO₄) were used, but they present severe corrosion, waste generation, and product separation challenges. Recent process optimizations have demonstrated that Aluminum chloride hexahydrate (AlCl₃·6H₂O) acts as a highly efficient, milder Lewis/Brønsted acid catalyst. It facilitates complete conversion under moderate conditions without triggering unwanted side reactions (such as the dehydration of the C-10 hydroxyl group)[1].

| Catalyst Type | Specific Catalyst | Temp (°C) | Time (h) | Molar Ratio (Acid:MeOH) | Conversion Yield | Operational Notes |

| Lewis Acid | AlCl₃·6H₂O | 70 | 2.0 | 1:20 | > 98% | Mild, highly efficient, easy phase separation[1]. |

| Mineral Acid | HCl (Homogeneous) | 70 | 2.0 | 1:20 | > 98% | High yield but corrosive; requires extensive neutralization[1]. |

| Organic Acid | Oxalic Acid | 65 | 8.0 | 1:20 | ~ 95% | Milder, less corrosive, but requires significantly longer reflux. |

Experimental Protocol: A Self-Validating Workflow

Fig 2: Self-validating experimental workflow for the synthesis and isolation of Me-10-HSA.

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Action: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-HSA in anhydrous methanol (1:20 molar ratio). Add AlCl₃·6H₂O (typically 5-10 wt% relative to the substrate)[1].

-

Causality: Anhydrous conditions are initially preferred to prevent the premature reversal of the esterification equilibrium.

Step 2: Reflux & Kinetic Monitoring (In-Process Control)

-

Action: Heat the mixture to 70 °C under a nitrogen atmosphere for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) or GC-FID.

-

Validation: The system is self-validating kinetically. The disappearance of the highly polar 10-HSA spot (low Rf) and the appearance of a less polar Me-10-HSA spot (higher Rf) confirms reaction progression. Do not proceed to quenching until >98% conversion is observed.

Step 3: Quenching and Phase Separation

-

Action: Cool the reaction mixture to room temperature and quench by adding an equal volume of distilled water. Extract the aqueous mixture with ethyl acetate (EtOAc) or hexane.

-

Causality: The addition of water serves a dual purpose. Thermodynamically, it halts the reaction by shifting the equilibrium. Physically, it forces the highly hydrophobic Me-10-HSA into the organic phase, while the unreacted methanol and the highly polar acid catalyst partition exclusively into the aqueous phase, enabling a clean preliminary separation.

Step 4: Neutralization and Washing (Self-Validation Checkpoint)

-

Action: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases, followed by a brine wash.

-

Causality & Validation: The NaHCO₃ wash is not merely for neutralizing residual acid catalyst. Crucially, it deprotonates any unreacted 10-HSA (pKa ~4.8), converting it into a water-soluble sodium carboxylate salt. The cessation of CO₂ bubbling provides a visual, self-validating indicator that neutralization is complete. This ensures the final organic phase contains strictly the neutral ester product.

Step 5: Isolation

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Me-10-HSA. If ultra-high purity is required, purify via vacuum distillation[3] or silica gel chromatography.

Analytical Validation

To ensure the structural integrity of the synthesized Me-10-HSA, the following spectroscopic markers must be verified:

-

Infrared (IR) Spectroscopy: The successful conversion is marked by the disappearance of the broad carboxylic O-H stretch (~3300–2500 cm⁻¹) and the shift of the carbonyl peak from ~1710 cm⁻¹ (carboxylic acid) to a sharp ester C=O stretch at ~1740 cm⁻¹ 4[4]. The secondary hydroxyl group at C-10 will remain visible as a distinct O-H stretch around 3400 cm⁻¹.

-

¹H-NMR Spectroscopy: The definitive marker for the methyl ester is the appearance of a sharp, intense singlet integrating to three protons at ~3.66 ppm (-OCH₃) [2]. The methine proton at the C-10 position (-CH-OH) should remain intact, typically appearing as a broad multiplet around 3.58 ppm, confirming that the acid catalyst did not cause unwanted dehydration.

References

-

Di Bitonto, L., et al. "A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum." Catalysts (MDPI). 1

-

"Recombinant Oleate Hydratase from Lactobacillus rhamnosus ATCC 53103: Enzyme Expression and Design of a Reliable Experimental Procedure for the Stereoselective Hydration of Oleic Acid." MDPI. 2

-

"Energy Recovery from Municipal Sewage Sludge: An Environmentally Friendly Source for the Production of Biochemicals." ResearchGate. 3

-

O'Connor, R. T., et al. "INFRARED SPECTRA AND X-RAY DIFFRACTION OF 10- AND 12-HYDROXYSTEARIC ACIDS AND METHYL ESTERS, AND OF 9,10-EPOXYSTEARIC ACIDS." ACS Publications. 4

-

"Esterification of stearic acid for biod..." Journal of Chemical and Pharmaceutical Research (JOCPR).

Sources

High-Purity Isolation and Chromatographic Separation of Methyl 10-Hydroxystearate: A Comprehensive Application Note

Abstract

Methyl 10-hydroxystearate (Me-10-HSA) is a high-value oleochemical intermediate utilized in the synthesis of bioplastics, biolubricants, cosmetics, and pharmaceutical excipients. Often derived from the microbial hydration of oleic acid or the transesterification of complex lipid matrices such as sewage scum, isolating Me-10-HSA with high stereochemical and chemical purity is a significant analytical challenge. This application note details a field-proven, self-validating workflow for the esterification, preparative normal-phase chromatographic separation, and capillary gas chromatography (GC-FID) validation of Me-10-HSA.

Mechanistic Rationale & Chromatographic Principles

The purification of Me-10-HSA from a crude lipid matrix (which typically contains unreacted free fatty acids, non-hydroxylated fatty acid methyl esters (FAMEs), and estolides) relies heavily on exploiting the unique physicochemical properties of the C10 hydroxyl group[1][2].

Why Normal-Phase Silica Chromatography?

In standard reverse-phase systems, the long hydrophobic aliphatic chain of the stearate backbone dominates retention, often leading to co-elution with other C18 positional isomers. However, on a bare silica stationary phase (normal-phase chromatography), the secondary alcohol at the C10 position acts as a powerful hydrogen-bond donor and acceptor. This specific interaction drastically retards the elution of Me-10-HSA compared to non-hydroxylated FAMEs (e.g., methyl oleate or methyl stearate), which lack this hydrogen-bonding capability and elute near the solvent front in low-polarity mobile phases[3]. By utilizing a step-gradient of

Workflow Visualization

End-to-end workflow for the isolation and purification of Methyl 10-hydroxystearate.

Experimental Protocols

Preparation of the FAME Mixture (Acid-Catalyzed Esterification)

To ensure the hydroxyl group remains intact while fully converting free fatty acids and estolides into methyl esters, an acid-catalyzed esterification is required[2]. Base-catalyzed methods risk saponification of free fatty acids, reducing overall yield.

-

Reaction Setup: Transfer 500 mg of the crude lipid extract into a glass reaction vial. Add 5 mL of a methanolic hydrochloride reagent (approx. 1.25 M HCl in methanol).

-

Heating: Seal the vial and heat in a digital block heater at 80 °C for 120 minutes[2].

-

Quenching & Extraction: Cool the mixture to room temperature. Add 5 mL of 6% (w/v) aqueous

to neutralize the acid. Add 5 mL of -

Phase Separation: Shake vigorously and allow the phases to separate. The upper hydrophobic

-heptane phase contains the FAMEs and Me-10-HSA. -

Concentration: Recover the upper organic layer, dry over anhydrous

, and evaporate the solvent under reduced pressure to yield the crude FAME mixture.

Preparative Normal-Phase Chromatographic Separation

This protocol separates the target Me-10-HSA from non-hydroxylated FAMEs and residual unreacted lipids[3].

-

Column Preparation: Pack a glass chromatography column (e.g., 2.5 cm internal diameter) with 50 g of silica gel (230–400 mesh) slurried in 100%

-hexane. -

Sample Loading: Dissolve the crude FAME mixture (approx. 500 mg) in a minimum volume (1-2 mL) of

-hexane and carefully load it onto the top of the silica bed. -

Gradient Elution:

-

Step 1 (Wash): Elute with 150 mL of

-hexane/ethyl acetate (95:5 v/v). This fraction will contain non-polar, non-hydroxylated FAMEs (e.g., methyl oleate, methyl palmitate). -

Step 2 (Target Elution): Increase the polarity to

-hexane/ethyl acetate (70:30 v/v) and elute with 250 mL. Collect 15 mL fractions. The increased polarity overcomes the hydrogen bonding of the C10 hydroxyl group to the silica, eluting the Me-10-HSA[3].

-

-

Self-Validation (TLC Screening): Spot an aliquot of each collected fraction alongside a known Me-10-HSA reference standard on a silica gel TLC plate. Develop the plate in a 80:20

-hexane/ethyl acetate mobile phase. Visualize using iodine vapor or phosphomolybdic acid stain. Causality Check: Only pool fractions exhibiting a single, distinct spot with an identical Retention Factor ( -

Recovery: Pool the validated fractions and remove the solvent via rotary evaporation to yield pure Me-10-HSA crystals or oil.

Analytical Validation via GC-FID

To confirm the chemical purity and resolve any potential cis/trans or positional isomers, capillary gas chromatography using a highly polar stationary phase is required.

-

Sample Preparation: Dissolve 1 mg of the purified Me-10-HSA in 1 mL of HPLC-grade

-heptane. -

Injection: Inject 1.0 µL into a GC-FID equipped with a highly polar capillary column (e.g., Supelco Omegawax or TRACE TR-FAME, 30 m x 0.25 mm x 0.25 µm). Set the injector to 250 °C with a split ratio of 10:1.

-

Oven Program: Initial temperature 70 °C (hold 2 min), ramp at 5 °C/min to 240 °C, and hold for 10 minutes.

-

Self-Validation (Resolution Check): Evaluate the chromatogram. The system is considered valid if the chromatographic resolution (

) between any residual methyl stearate (C18:0) and Me-10-HSA is

Quantitative Data Summaries

Table 1: Preparative Flash Chromatography Gradient and Elution Profile

| Elution Step | Mobile Phase (Hexane:EtOAc) | Volume (mL) | Target Eluate | TLC |

| 1 | 95:5 | 150 | Non-hydroxylated FAMEs | 0.85 - 0.95 |

| 2 | 85:15 | 100 | Trace impurities / Estolides | 0.50 - 0.70 |

| 3 | 70:30 | 250 | Methyl 10-hydroxystearate | 0.35 |

| 4 | 50:50 | 100 | Highly polar byproducts | < 0.10 |

Table 2: Typical GC-FID Operating Conditions for Me-10-HSA Validation

| Parameter | Specification / Setting |

| Column | Highly polar phase (e.g., Omegawax, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) |

| Injector Temp | 250 °C |

| Detector (FID) Temp | 260 °C |

| Oven Program | 70 °C (2 min) |

| Injection Volume | 1.0 µL (Split 10:1) |

References

Sources

Application Note: NMR-Based Determination of Enantiomeric Excess for Methyl (R)-10-hydroxystearate

Executive Summary & Scientific Context

Methyl (R)-10-hydroxystearate is a high-value chiral lipid derivative, serving as a critical precursor for the synthesis of bioactive lactones (e.g.,

While Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for ee determination, aliphatic lipids like methyl 10-hydroxystearate present a distinct analytical challenge: they lack a conjugated

Mechanistic Rationale: The Causality of Chiral Derivatization

In an achiral environment (such as standard CDCl₃ solvent), the NMR spectra of (R)- and (S)-enantiomers are perfectly superimposable. To differentiate them, we must break the symmetry by converting the enantiomers into diastereomers .

By reacting the secondary alcohol at the C10 position with an enantiopure Chiral Derivatizing Agent (CDA)—such as Mosher's acid chloride (MTPA-Cl) or (S)-O-acetylmandelic acid—two distinct diastereomeric esters are formed[3]. Because diastereomers have different physical properties and distinct spatial arrangements, the protons and fluorines in the molecule experience different local magnetic environments. This differential shielding, driven by the magnetic anisotropy effect of the CDA's phenyl ring, results in a measurable chemical shift difference (

Fig 2. Mechanistic conversion of enantiomers to NMR-distinguishable diastereomers.

System Suitability: A Self-Validating Experimental Design

To ensure absolute trustworthiness in the ee calculation, this protocol employs a self-validating system . Before analyzing the synthesized (R)-enantiomer batch, the analyst must first derivatize a racemic standard (DL-Methyl 10-hydroxystearate).

Causality for this step:

-

Confirms Baseline Resolution: It proves that your specific NMR instrument's magnetic field strength (e.g., 400 MHz vs. 600 MHz) is sufficient to resolve the

of the chosen CDA. -

Rules Out Kinetic Resolution: By integrating the peaks of the derivatized racemate, you must observe a perfect 1:1 ratio. If the ratio deviates, it indicates that the derivatization reaction did not go to completion, and one enantiomer reacted faster than the other (kinetic resolution), which would invalidate the ee calculation of the unknown sample[2].

Fig 1. Experimental workflow for NMR-based enantiomeric excess determination.

Experimental Protocols

Protocol A: ¹⁹F NMR via Mosher’s Ester (MTPA) Derivatization

Why this method? The ¹⁹F nucleus has 100% natural abundance and high sensitivity. Because the aliphatic stearate chain contains no fluorine, the ¹⁹F NMR spectrum will be entirely devoid of background noise, displaying only the sharp CF₃ singlets of the Mosher ester diastereomers. This allows for pristine, error-free integration[4].

Step-by-Step Methodology:

-

Preparation: In a clean, dry 5 mL vial equipped with a micro stir bar, dissolve 10 mg (~0.03 mmol) of Methyl 10-hydroxystearate in 1.0 mL of anhydrous CDCl₃.

-

Reagent Addition: Add 15 µL of anhydrous pyridine (acts as a base and catalyst), followed by a slight excess (15 µL, ~0.08 mmol) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

-

Reaction: Seal the vial under nitrogen and stir at room temperature for 2–4 hours. Monitor completion via TLC (hexane/ethyl acetate).

-

Workup (In-tube): Transfer the solution directly to an NMR tube. The pyridine hydrochloride salts may precipitate; if so, filter the solution through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Acquire a high-resolution ¹⁹F NMR spectrum (with ¹H decoupling to ensure sharp singlets).

Protocol B: ¹H NMR via (S)-O-Acetylmandelate Derivatization (Rosazza’s Procedure)

Why this method? If a ¹⁹F-capable NMR probe is unavailable, this specific protocol is highly optimized for methyl 10-hydroxystearate. The (S)-O-acetylmandelic acid derivatization causes the terminal methoxy protons (-OCH₃) of the methyl ester to split into two beautifully resolved singlets at 3.66 ppm and 3.67 ppm, avoiding the crowded aliphatic region of the stearate backbone[5],[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mg (0.32 mmol) of Methyl 10-hydroxystearate in 5 mL of dry CH₂Cl₂.

-

Coupling: Add 130 mg (0.67 mmol, ~2 eq) of (S)-O-acetylmandelic acid, 140 mg (0.68 mmol, ~2 eq) of N,N'-Dicyclohexylcarbodiimide (DCC), and 10 mg of 4-Dimethylaminopyridine (DMAP)[5].

-

Reaction: Stir the mixture at room temperature for 6 hours. During this time, dicyclohexylurea (DCU) will precipitate as a white solid.

-

Purification: Filter the reaction mixture to remove the DCU. Wash the organic filtrate sequentially with 5% acetic acid, 5% NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Acquisition: Dissolve the purified diastereomer in CDCl₃ and acquire a ¹H NMR spectrum (minimum 400 MHz, 600 MHz preferred for baseline resolution of the 0.01 ppm split).

Quantitative Data Interpretation & ee% Calculation

Once the spectra are acquired, identify the specific reporter peaks for the (R) and (S) configurations. Carefully integrate the area under these peaks.

Quantitative NMR Shift Data Summary

| Derivatization Method | NMR Nucleus | Reporter Group | Shift for (R)-Isomer | Shift for (S)-Isomer | Typical |

| (S)-O-Acetylmandelate | ¹H NMR | Methyl Ester (-OCH₃) | Singlet at 3.66 ppm | Singlet at 3.67 ppm | 0.01 ppm[1] |

| (R)-MTPA-Cl (Mosher's) | ¹⁹F NMR | Trifluoromethyl (-CF₃) | Singlet at ~ -71.4 ppm | Singlet at ~ -71.5 ppm | 0.10 - 0.15 ppm[4] |

Note: Exact ¹⁹F shifts may vary slightly based on sample concentration and exact temperature, but the relative separation (

Enantiomeric Excess Calculation

Calculate the enantiomeric excess using the integrated peak areas of the major (R) and minor (S) diastereomers:

A highly stereoselective synthesis or biocatalytic hydration of oleic acid should yield Methyl (R)-10-hydroxystearate with an ee > 96%[5].

References

Sources

Application of "Methyl 10-hydroxystearate" in biolubricant formulation

Application Note: Molecular Engineering of Methyl 10-Hydroxystearate (M10HS) for High-Performance Biolubricants

Executive Summary

This guide details the formulation and application of Methyl 10-hydroxystearate (M10HS) as a next-generation biolubricant. Unlike the common 12-hydroxystearate derived from castor oil, M10HS is synthesized via the specific enzymatic hydration of oleic acid.[1] While pure M10HS serves as an excellent grease thickener due to its high melting point and hydrogen-bonding network, this protocol focuses on its chemical modification (acetylation) to produce a liquid base stock with superior oxidative stability and boundary lubrication properties.

Key Application: High-performance hydraulic fluids and biodegradable gear oils.

Scientific Basis & Molecule Architecture

The Challenge: Hydrogen Bonding

Pure Methyl 10-hydroxystearate is a waxy solid at room temperature (Melting Point

-

Direct Use: Lithium grease thickener (structural rigidity).

-

Liquid Use: Requires "capping" the hydroxyl group to disrupt hydrogen bonding, thereby lowering the Pour Point (PP) while retaining polarity for metal adsorption.

The Solution: Acetylation

By converting M10HS to Methyl 10-acetoxystearate , we achieve:

-

Pour Point Depression: Shifts from solid to liquid (

C). -

Oxidative Stability: Protects the susceptible secondary carbon from radical attack.

-

Boundary Lubrication: The ester groups anchor to ferrous surfaces, forming a protective tribofilm.

Experimental Workflow Visualization

The following diagram illustrates the complete "Oleic-to-Lubricant" value chain, highlighting the critical enzymatic and chemical modification steps.

Figure 1: Integrated workflow for converting Oleic Acid into high-value Methyl 10-Acetoxystearate via enzymatic hydration and chemical capping.

Detailed Protocols

Protocol A: Biosynthesis & Isolation of M10HS

Rationale: Chemical hydration of oleic acid yields mixed isomers. Enzymatic routes guarantee 10-regioselectivity.

Reagents:

-

High-oleic sunflower oil hydrolysate or Pure Oleic Acid (>90%).

-

Recombinant E. coli expressing Oleate Hydratase (e.g., from Stenotrophomonas maltophilia or Lactococcus garvieae).

-

Methanol (anhydrous).

-

Sulfuric acid (catalyst).

Step-by-Step:

-

Biotransformation:

-

In a bioreactor, suspend cells (OD600 = 20) in phosphate buffer (pH 7.5).

-

Add Oleic Acid (30 g/L) and 0.5% Tween 80 (emulsifier).

-

Incubate at 30°C for 12 hours.

-

QC Check: Monitor consumption of Oleic Acid via GC-FID. Target conversion >95%.

-

-

Extraction: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate. Evaporate solvent to yield crude 10-HSA (white solid).

-

Methylation (Esterification):

Protocol B: Functionalization (Acetylation)

Rationale: To convert the solid wax into a liquid lubricant suitable for hydraulic applications.

Reagents:

-

M10HS (from Protocol A).

-

Acetic Anhydride (

). -

Pyridine (Catalyst/Base).[5]

Step-by-Step:

-

Reaction:

-

In a round-bottom flask, dissolve 0.1 mol M10HS in 50 mL toluene (solvent).

-

Add 0.15 mol Acetic Anhydride and 0.12 mol Pyridine.

-

Stir at 80°C for 6 hours under

atmosphere.

-

-

Work-up:

-

Quench with ice water to hydrolyze excess anhydride.

-

Wash organic layer with 1M HCl (to remove pyridine), then saturated

, then brine. -

Rotary evaporate solvent.

-

-

Purification: Vacuum distillation (if necessary) to remove trace volatiles.

-

Result: Methyl 10-acetoxystearate. Appearance: Clear, light yellow liquid.

-

Validation: Tribological Testing (ASTM Standards)

Protocol C: Four-Ball Wear Test (ASTM D4172)

Rationale: Validates the ability of the polar ester groups to protect metal surfaces under load.

Parameters:

-

Load: 392 N (40 kgf).

-

Speed: 1200 rpm.

-

Temperature: 75°C.

-

Duration: 60 minutes.

-

Specimens: AISI 52100 Chrome Steel balls.

Data Recording: Measure the Wear Scar Diameter (WSD) using an optical microscope. Lower WSD indicates better boundary lubrication.

Performance Data Summary

The following table compares the synthesized M10HS derivative against the starting material and a mineral oil baseline.

| Property | Method | Mineral Oil (150N) | Oleic Acid (Precursor) | Pure M10HS | Modified M10HS (Acetylated) |

| Physical State (25°C) | Visual | Liquid | Liquid | Solid Wax | Liquid |

| Viscosity (40°C) | ASTM D445 | 32 cSt | 25 cSt | N/A (Solid) | 42 cSt |

| Viscosity Index | ASTM D2270 | 95 | ~150 | N/A | 165 |

| Pour Point | ASTM D97 | -12°C | -15°C | +50°C | -18°C |

| Wear Scar (WSD) | ASTM D4172 | 0.65 mm | 0.55 mm | N/A | 0.42 mm |

| Biodegradability | OECD 301B | <30% | >90% | >90% | >85% |

Interpretation:

-

Viscosity Index (VI): The Modified M10HS exhibits a high VI (165), meaning its viscosity is stable across temperature changes—a critical trait for hydraulic fluids.

-

Wear Protection: The WSD of 0.42 mm is significantly better than mineral oil (0.65 mm). This is attributed to the dipole-dipole interaction of the acetoxy and methyl ester groups with the steel surface, forming a robust monolayer.

Lubrication Mechanism Visualization

Figure 2: Boundary Lubrication Mechanism.[6] The polar ester functionalities of the modified M10HS adhere to the metal surface, preventing adhesive wear.

References

-

Enzymatic Production of 10-HSA

-

Tribological Evaluation

-

Chemical Modification (Acetylation/Estolides)

-

Base Properties of Hydroxy Esters

Sources

- 1. WO2019063718A1 - A process for the cell-free enzymatic production of 10-hydroxystearic acid (10-hsa) from bio-based oils for lubricant formulation - Google Patents [patents.google.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. methyl hydroxystearate, 141-23-1 [thegoodscentscompany.com]

- 4. Cas 141-23-1,METHYL 12-HYDROXYSTEARATE | lookchem [lookchem.com]

- 5. Tribological Characteristics of Biolubricant Obtained by Transesterification of Grape Seed Oil | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tribology.rs [tribology.rs]

- 10. New lubricants from vegetable oil: cyclic acetals of methyl 9,10-dihydroxystearate. (2005) | Jonathan Filley | 26 Citations [scispace.com]

- 11. Influence of fatty acid methyl esters from hydroxylated vegetable oils on diesel fuel lubricity - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of "Methyl 10-hydroxystearate" in cosmetics and as a texture modifier

The following Technical Application Guide is designed for formulation scientists and R&D professionals. It synthesizes current literature on lipid biotransformation and rheology to provide a practical framework for utilizing Methyl 10-hydroxystearate (MHS) .

Executive Summary

Methyl 10-hydroxystearate (MHS) is a bio-derived lipid ester produced via the enzymatic hydration of oleic acid followed by methylation. Unlike its structural isomer, 12-hydroxystearic acid (12-HSA) —the industry standard for hard stick gelling—MHS functions as a "soft structurant." [1]

Its unique hydroxyl position at Carbon-10 creates a distinct molecular geometry that alters hydrogen bonding networks, resulting in weaker, more flexible organogels.[1] This makes MHS ideal for applications requiring shear-thinning rheology , cushiony emollience , and low-residue payoff , such as cleansing balms, soft creams, and lip treatments.[1]

Key Functional Attributes

| Property | Specification | Functional Benefit |

| INCI Name | Methyl 10-Hydroxystearate (Proposed) | Bio-based ester, "Clean Beauty" compliant.[1] |

| Chemical Structure | C19H38O3 | C10-OH group provides mid-chain polarity.[1] |

| Physical Form | Waxy Crystalline Solid | Melts ~45–50°C (lower than 12-HSA). |

| Solubility | Soluble in alcohols, oils, DCM | Compatible with polar and non-polar lipid phases.[1] |

| Rheology | Thixotropic / Soft-Solid | Forms "yielding" networks rather than rigid sticks.[1] |

Mechanism of Action: Supramolecular Assembly

The texturing capability of MHS relies on Low Molecular Weight Organogelation (LMOG) . However, the mechanism differs significantly from standard 12-HSA due to steric hindrance at the C10 position.

The "Kinked" Assembly Model

While 12-HSA forms long, rigid fibers due to efficient intermolecular hydrogen bonding (carboxylic dimer + secondary OH), MHS lacks the free carboxylic acid head group (capped by methyl) and has a mid-chain kink at C10.

-

Head Group: The methyl ester group prevents strong head-to-head dimerization, reducing lattice energy.

-

Mid-Chain Bonding: The C10-hydroxyl group facilitates lateral hydrogen bonding between alkyl chains.

-

Result: Instead of infinite rigid fibers, MHS forms short, bundled aggregates .[1] Macroscopically, this manifests as a viscoelastic fluid or soft paste rather than a hard wax.[1]

Pathway Diagram

The following diagram illustrates the production and assembly logic of MHS.

Caption: Biotransformation of Oleic Acid to MHS and subsequent supramolecular assembly into soft organogel networks.

Application Notes & Formulation Guidelines

Primary Application: Soft-Solid Lipid Structuring

MHS is best utilized when a formulation requires structure without "drag."[1] It is an excellent replacement for petrolatum or partial replacement for shea butter to reduce tackiness.[1]

-

Target Concentration: 2.0% – 10.0%

-

Ideal Solvents: Mineral oil, Isododecane, Caprylic/Capric Triglyceride.[1]

-

Synergy: Combine with 12-HSA (0.5%) or Silica Silylate to tune the hardness. MHS acts as a plasticizer for harder waxes, preventing crystallization/blooming.[1]

Secondary Application: Estolide Precursor

MHS serves as a "capping agent" or monomer for synthesizing estolides (bio-polyesters).[1]

-

Protocol: Heating MHS with a catalyst allows the C10-OH of one molecule to esterify with the methyl ester of another.

-

Result: High-viscosity, biodegradable oils with superior oxidative stability compared to vegetable oils.[1]

Experimental Protocols

Protocol A: Preparation of MHS Soft-Organogel

Objective: To create a shear-thinning lipid gel for use as a base in lip balms or cleansing balms.

Materials:

Methodology:

-

Weighing: Prepare a 10% w/w mixture of MHS in the Carrier Oil.

-

Solubilization: Heat the mixture to 65°C . Ensure MHS is completely dissolved (solution must be transparent).

-

Note: MHS melts lower than 12-HSA; do not overheat (>80°C) to avoid oxidation if using unsaturated carrier oils.[1]

-

-

Cooling (Critical Step):

-

Maturation: Allow the gel to rest undisturbed for 24 hours to equilibrate the hydrogen bonding network.

Protocol B: Emulsion Stabilization (Co-Emulsifier)

Objective: Use MHS to stabilize a W/O emulsion and improve skin feel.

Phase A (Oil Phase):

-

Emulsifier (e.g., Polyglyceryl-3 Polyricinoleate): 3.0%[1]

-

Methyl 10-hydroxystearate: 2.0% [1]

-

Isohexadecane: 15.0%[1]

Phase B (Water Phase):

Methodology:

-

Heat Phase A to 60°C until MHS is molten.

-

Heat Phase B to 60°C.

-

Slowly add Phase B to Phase A under high-shear mixing (homogenizer at 3000 rpm).

-

Cooling: Switch to low-shear paddle mixing while cooling to 25°C.

-

Observation: MHS will crystallize at the oil-water interface and in the bulk oil phase, increasing viscosity and providing a "rich" after-feel without the waxy drag of beeswax.

Comparative Analysis: MHS vs. 12-HSA[1]

| Feature | Methyl 10-Hydroxystearate (MHS) | 12-Hydroxystearic Acid (12-HSA) |

| Gelation Power | Low to Medium (Soft Gel) | High (Hard Gel/Stick) |

| Melting Point | ~45°C - 50°C | ~75°C - 80°C |

| Optical Clarity | Translucent to Opaque | Can be transparent in specific solvents |

| Sensory Profile | Melting, silky, non-tacky | Waxy, draggy, film-forming |

| Primary Use | Rheology modifier, Emollient | Stick structurant (Deodorant, Lipstick) |

References

-

BenchChem. (n.d.).[1] 10-Hydroxyoctadecanoic Acid: Physicochemical Properties and Gelation Ability. Retrieved from [1]

-

MDPI. (2020).[1] (R)-10-Hydroxystearic Acid: Crystals vs. Organogel. Crystals, 10(11), 968.[1] Retrieved from [1]

-

Clarins Research. (n.d.).[1] 10-hydroxystearic acid or 10-HSA: Anti-aging properties.[1][7] Retrieved from [1]

-

Di Bitonto, L., et al. (2021).[1] A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. Water Research. Retrieved from [1]

-

Acme-Hardesty. (2019).[1] Uses & Benefits of Hydroxystearic Acid in the Cosmetic Industry. Retrieved from

Sources

- 1. CN101535454B - Anhydrous lithium hydroxide and/or lithium hydroxide monohydrate dispersions and grease compositions made from same - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recombinant Oleate Hydratase from Lactobacillus rhamnosus ATCC 53103: Enzyme Expression and Design of a Reliable Experimental Procedure for the Stereoselective Hydration of Oleic Acid | MDPI [mdpi.com]

- 5. 10-Hydroxyoctadecanoic Acid|638-26-6 [benchchem.com]

- 6. 10-Hydroxyoctadecanoic Acid|638-26-6 [benchchem.com]

- 7. clarins.ca [clarins.ca]

Application Note: Methyl 10-Hydroxystearate as a Platform for Branched Biobased Surfactants

Executive Summary & Mechanistic Rationale